2-[2-[3-(3-methylphenyl)-4-oxoquinazolin-2-yl]ethyl]isoindole-1,3-dione
Overview
Description
2-[2-[3-(3-methylphenyl)-4-oxoquinazolin-2-yl]ethyl]isoindole-1,3-dione is a complex organic compound that belongs to the class of isoindole derivatives. These compounds are known for their diverse biological activities and potential applications in various fields, including medicinal chemistry and materials science. The structure of this compound features a quinazolinone moiety linked to an isoindole dione through an ethyl chain, with a 3-methylphenyl group attached to the quinazolinone ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-[3-(3-methylphenyl)-4-oxoquinazolin-2-yl]ethyl]isoindole-1,3-dione typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Quinazolinone Core: The quinazolinone core can be synthesized by reacting anthranilic acid with an appropriate aldehyde or ketone in the presence of a catalyst such as polyphosphoric acid (PPA) or acetic anhydride.
Introduction of the 3-Methylphenyl Group: The 3-methylphenyl group can be introduced via a Friedel-Crafts acylation reaction using 3-methylbenzoyl chloride and an aluminum chloride catalyst.
Formation of the Isoindole Dione: The isoindole dione moiety can be synthesized by reacting phthalic anhydride with an appropriate amine, followed by cyclization under acidic conditions.
Coupling of the Quinazolinone and Isoindole Dione: The final step involves coupling the quinazolinone and isoindole dione intermediates through an ethyl linker, typically using a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
2-[2-[3-(3-methylphenyl)-4-oxoquinazolin-2-yl]ethyl]isoindole-1,3-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinazolinone derivatives with higher oxidation states.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced quinazolinone or isoindole derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the quinazolinone ring, using reagents such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products
The major products formed from these reactions include various quinazolinone and isoindole derivatives, which can be further functionalized for specific applications.
Scientific Research Applications
2-[2-[3-(3-methylphenyl)-4-oxoquinazolin-2-yl]ethyl]isoindole-1,3-dione has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.
Biological Research: It is used as a probe to study the interactions between proteins and small molecules, particularly in the context of enzyme inhibition and receptor binding.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel organic materials with specific electronic and optical properties.
Pharmaceutical Development: It is explored as a lead compound for the development of new drugs targeting various diseases, including cancer and infectious diseases.
Mechanism of Action
The mechanism of action of 2-[2-[3-(3-methylphenyl)-4-oxoquinazolin-2-yl]ethyl]isoindole-1,3-dione involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and preventing catalysis. Additionally, it can interact with receptors on the cell surface, modulating signal transduction pathways and affecting cellular responses.
Comparison with Similar Compounds
Similar Compounds
2-[2-[3-(3-methylphenyl)-4-oxoquinazolin-2-yl]ethyl]isoindole-1,3-dione: This compound is unique due to its specific substitution pattern and the presence of both quinazolinone and isoindole dione moieties.
This compound: Similar compounds include other quinazolinone derivatives and isoindole dione derivatives with different substituents.
Uniqueness
The uniqueness of this compound lies in its combined structural features, which confer specific biological activities and potential applications that are not observed in other similar compounds. The presence of both quinazolinone and isoindole dione moieties allows for diverse interactions with biological targets, making it a versatile compound for research and development.
Properties
IUPAC Name |
2-[2-[3-(3-methylphenyl)-4-oxoquinazolin-2-yl]ethyl]isoindole-1,3-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H19N3O3/c1-16-7-6-8-17(15-16)28-22(26-21-12-5-4-11-20(21)25(28)31)13-14-27-23(29)18-9-2-3-10-19(18)24(27)30/h2-12,15H,13-14H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OKBIOHCCUDHZLU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2C(=NC3=CC=CC=C3C2=O)CCN4C(=O)C5=CC=CC=C5C4=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H19N3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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